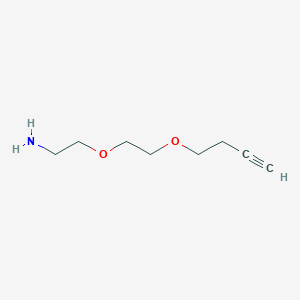

2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine

Description

Contextualization of Alkyne-Ether-Amine Architectures in Contemporary Organic Synthesis

Molecules that feature an alkyne, a polyether (PEG-like) spacer, and an amine group are highly valued as bifunctional or heterobifunctional linkers. ambeed.combldpharm.com This specific architecture allows for the covalent connection of two different molecular entities. For instance, the primary amine can be reacted with an activated carboxyl group on a protein, while the terminal alkyne remains available for a subsequent "click" reaction with an azide-modified molecule. This modular approach is a cornerstone of technologies like Proteolysis Targeting Chimeras (PROTACs), where a linker connects a protein-binding molecule to an E3 ligase-recruiting molecule. The ether chain provides the necessary spacing and solubility for such applications.

Significance of Terminal Alkyne Functionalities as Synthetic Handles

Terminal alkynes, characterized by a hydrogen atom attached to a carbon-carbon triple bond, are exceptionally versatile functional groups in organic synthesis. alfa-chemistry.comnumberanalytics.comfiveable.me Their utility stems from the unique reactivity of the C-C triple bond and the acidity of the terminal proton.

The hydrogen atom on a terminal alkyne is significantly more acidic (pKa ≈ 25) than hydrogens in alkanes or alkenes. alfa-chemistry.comlibretexts.org This allows for its easy removal by a strong base, such as sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion. libretexts.org This anion can then participate in carbon-carbon bond-forming reactions, for example, through nucleophilic substitution with primary alkyl halides. libretexts.orglibretexts.org

Perhaps the most prominent application of terminal alkynes in recent years is in cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govorganic-chemistry.orgrsc.org This reaction, a prime example of "click chemistry," allows for the rapid and highly selective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting a terminal alkyne with an azide. rsc.orgnih.gov A related reaction, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), selectively produces the 1,5-disubstituted triazole isomer. organic-chemistry.orgnih.gov These reactions are prized for their high efficiency, mild reaction conditions, and tolerance of a wide variety of other functional groups.

Role of Polyether Chains in Molecular Design and Synthesis

The -(OCH₂CH₂)₂- segment in 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine is a short polyethylene (B3416737) glycol (PEG) chain. Polyether chains, and PEG in particular, are widely incorporated into molecular designs for several strategic advantages. crimsonpublishers.comcrimsonpublishers.comnih.gov

One of the primary benefits of PEG chains is the enhancement of hydrophilicity and water solubility. crimsonpublishers.comyoutube.com The ether oxygens can form hydrogen bonds with water molecules, which can significantly improve the aqueous solubility of otherwise hydrophobic molecules. youtube.com This property is critical in biological applications, such as drug delivery, where solubility in physiological media is required. crimsonpublishers.comcrimsonpublishers.com

The process of attaching PEG chains to molecules, known as PEGylation, is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents. crimsonpublishers.comnih.gov PEG chains can increase a drug's hydrodynamic volume, which reduces its clearance by the kidneys and protects it from enzymatic degradation, thereby prolonging its circulation time in the body. nih.gov In the context of linker chemistry, the flexible and hydrophilic nature of the polyether chain provides spatial separation between the conjugated molecules while maintaining solubility. rsc.org

Importance of Primary Amine Groups in Chemical Transformations

The primary amine (-NH₂) group is one of the most fundamental and versatile functional groups in organic chemistry, particularly in the context of bioconjugation. creative-biolabs.comnih.govthermofisher.com Primary amines are present on the surface of virtually all proteins, at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. nih.govthermofisher.comrsc.org

These accessible amines are nucleophilic and readily react with a wide array of electrophilic reagents to form stable covalent bonds. thermofisher.comrsc.org Common reactions include acylation with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form robust amide bonds. nih.govnih.govthermofisher.com Other transformations include reactions with isocyanates and isothiocyanates, sulfonyl chlorides, and aldehydes (via reductive amination). creative-biolabs.comnih.gov This versatility makes the primary amine an ideal handle for attaching molecules like this compound to biological macromolecules or surfaces. nih.gov The different pKa values of the N-terminal α-amine (pKa ≈ 8) and the lysine ε-amine (pKa ≈ 10) can even allow for site-selective modification by carefully controlling the reaction pH. nih.govrsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2244507-37-5 | bldpharm.comsmolecule.comcymitquimica.com |

| Molecular Formula | C₈H₁₅NO₂ | smolecule.com |

| Molecular Weight | 157.21 g/mol | smolecule.comcymitquimica.com |

| Purity | ≥97% | cymitquimica.com |

Table 2: Summary of Functional Group Reactivity

| Functional Group | Key Reaction Types | Reagents / Catalysts | Products |

| Terminal Alkyne | Azide-Alkyne Cycloaddition (CuAAC) | Azides, Cu(I) catalyst | 1,4-Disubstituted 1,2,3-Triazoles |

| Azide-Alkyne Cycloaddition (RuAAC) | Azides, Ru catalyst | 1,5-Disubstituted 1,2,3-Triazoles | |

| Acetylide Formation & Alkylation | Strong base (e.g., NaNH₂), Alkyl Halides | Substituted Alkynes | |

| Primary Amine | Acylation (Amide Bond Formation) | NHS esters, Acyl Chlorides | Amides |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH₃CN) | Secondary Amines | |

| Reaction with Isothiocyanates | Isothiocyanates (e.g., FITC) | Thioureas | |

| Polyether Chain | Modification (e.g., PEGylation) | Not directly reactive, modifies solubility and spacing | - |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-(2-but-3-ynoxyethoxy)ethanamine |

InChI |

InChI=1S/C8H15NO2/c1-2-3-5-10-7-8-11-6-4-9/h1H,3-9H2 |

InChI Key |

XOUBTHFZXOEUDE-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCOCCOCCN |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 but 3 Yn 1 Yloxy Ethoxy Ethanamine

Strategies for Alkyne Moiety Introduction

The introduction of the terminal alkyne is a critical step in the synthesis. Several reliable methods are available to organic chemists for this purpose.

Dehydrohalogenation of vicinal or geminal dihalides is a classical and effective method for creating a carbon-carbon triple bond. This process involves the elimination of two equivalents of a hydrogen halide (HX) using a strong base. unacademy.comfiveable.me The reaction typically proceeds through a two-step E2 elimination mechanism. youtube.com

Commonly used strong bases include sodium amide (NaNH₂) in liquid ammonia and potassium tert-butoxide (t-BuOK). fiveable.me The choice of base can be crucial, as exceptionally strong bases like sodium amide can deprotonate the resulting terminal alkyne to form an acetylide salt. This necessitates a subsequent workup with a proton source, such as water or aqueous acid, to regenerate the terminal alkyne. unacademy.com

Table 1: Reagents for Dehydrohalogenation

| Precursor | Reagent | Product |

|---|---|---|

| Vicinal Dihalide | Excess NaNH₂ then H₂O | Terminal Alkyne |

| Geminal Dihalide | Excess NaNH₂ then H₂O | Terminal Alkyne |

This table illustrates common reagents used in dehydrohalogenation reactions to form alkynes.

For the synthesis of the but-3-yn-1-ol portion of the target molecule, a suitable precursor would be a 1,2-dihalobutane or a 1,1-dihalobutane, which upon treatment with a strong base, would yield the desired terminal alkyne.

The alkylation of acetylide anions is a powerful technique for constructing more complex alkynes from simpler ones. fiveable.melumenlearning.comlibretexts.org This method involves the deprotonation of a terminal alkyne, such as acetylene, with a strong base to form a highly nucleophilic acetylide anion. This anion can then react with a primary alkyl halide in a nucleophilic substitution reaction (SN2) to form a new carbon-carbon bond. libretexts.orgunizin.org

The acetylide anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. libretexts.orglibretexts.org It is imperative to use primary alkyl halides in this reaction, as secondary and tertiary halides are more prone to undergo elimination reactions (E2) in the presence of the strongly basic acetylide anion. lumenlearning.com

Table 2: Alkylation of Acetylide Anions

| Acetylide Source | Alkylating Agent | Base | Product |

|---|---|---|---|

| Acetylene | 2-Bromoethanol | NaNH₂ | But-3-yn-1-ol |

This table provides examples of acetylide alkylation reactions to form a key precursor for the target molecule.

In the context of synthesizing 2-(2-(but-3-yn-1-yloxy)ethoxy)ethanamine, acetylene could be deprotonated and reacted with a suitable two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, to introduce the hydroxyethyl group, which can then be further elaborated.

Palladium-catalyzed cross-coupling reactions represent a modern and versatile approach to alkyne synthesis. acs.orgnih.gov The Sonogashira coupling, for instance, involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. While typically used for sp-sp² bond formation, variations of palladium-catalyzed reactions can also be employed for alkyne-alkyne couplings. researchgate.netresearchgate.net

These reactions offer high efficiency and functional group tolerance. acs.orgacs.org For the synthesis of the but-3-yn-1-ol moiety, a palladium-catalyzed coupling could be envisioned between a protected propargyl alcohol and a suitable coupling partner.

Synthesis of Polyether Scaffolds

The polyether portion of the molecule, 2-(2-aminoethoxy)ethanol, provides a hydrophilic and flexible spacer. Its synthesis relies on the manipulation of ethylene glycol and its derivatives.

Poly(ethylene glycol) (PEG) and its derivatives are widely used as building blocks for more complex molecules. sigmaaldrich.comnih.gov The synthesis of the polyether scaffold of this compound can commence from readily available ethylene glycol derivatives. A plausible starting material is 2-(2-chloroethoxy)ethanol, which can be prepared from ethylene glycol.

A documented synthesis for a related compound, 2-[2-(2-azidoethoxy)ethoxy]ethanamine, starts from 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride. rsc.orgchemicalbook.com This highlights the utility of halogenated ethylene glycol derivatives as precursors for introducing further functionality. The synthesis of PEG derivatives can be achieved through methods like anionic ring-opening copolymerization of ethylene oxide. sigmaaldrich.com

The elongation of polyether chains can be achieved through Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. nih.gov For the target molecule, a stepwise approach can be employed. For instance, the sodium salt of but-3-yn-1-ol could be reacted with 2-(2-chloroethoxy)ethanol to form the ether linkage.

The terminal amine functionality can be introduced in several ways. One common method is the conversion of a terminal hydroxyl group to a good leaving group, such as a tosylate, followed by nucleophilic substitution with an amine source, like ammonia or an azide followed by reduction. rsc.orgchemicalbook.com

Table 3: Key Synthetic Transformations for the Polyether Scaffold

| Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|

| 2-(2-Chloroethoxy)ethanol | Sodium but-3-yn-1-oxide | 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol |

This table outlines a potential synthetic sequence for constructing the target molecule from a polyether precursor.

Introduction of the Ethanamine Functionality

The introduction of the primary amine is a critical step in the synthesis of the target molecule. Various methods can be employed to achieve this transformation, each with its own advantages and limitations.

Amination Strategies for Primary Amine Group Formation

Reductive Amination: This method involves the reaction of an aldehyde or ketone with ammonia in the presence of a reducing agent to form a primary amine. openstax.orglibretexts.orgorganic-chemistry.org For the synthesis of this compound, a precursor aldehyde would be required.

Gabriel Synthesis: A robust method for forming primary amines from alkyl halides. libretexts.org This method utilizes potassium phthalimide as an ammonia surrogate, which undergoes alkylation followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org This approach avoids the overalkylation often seen with direct alkylation of ammonia. openstax.org

Reduction of Azides: Alkyl azides can be readily reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. openstax.org The azide can be introduced via nucleophilic substitution of an alkyl halide with sodium azide.

Reduction of Nitriles: Nitriles can be converted to primary amines by reduction with powerful reducing agents like LiAlH₄. libretexts.orgrsc.org This method has the advantage of extending the carbon chain by one carbon.

A plausible and effective strategy for introducing the ethanamine functionality is through the reduction of an azide intermediate. This method is often high-yielding and avoids the formation of secondary and tertiary amine byproducts. openstax.org

Design of Amine-Containing Precursors for Linkage

The synthesis can be designed to incorporate the amine functionality at various stages. One approach is to use a pre-functionalized starting material that already contains a protected amine group. For instance, a starting material like N-(2-hydroxyethyl)acetamide could be used, where the acetyl group protects the amine. This protected precursor can then be elaborated to build the alkyne-ether portion of the molecule before deprotection of the amine.

Alternatively, a more common strategy involves introducing the amine functionality, or a precursor to it, at a later stage of the synthesis. This often involves converting a terminal hydroxyl group on the diether chain into a good leaving group (e.g., a tosylate or mesylate) and then displacing it with an amine surrogate like sodium azide or potassium phthalimide. This late-stage functionalization is often preferred to avoid potential side reactions with the amine group during the construction of the ether backbone.

Convergent and Linear Synthetic Strategies for this compound

The assembly of the this compound scaffold can be approached through either a linear or a convergent synthetic strategy.

Linear Synthesis: In a linear approach, the molecule is built step-by-step in a sequential manner, starting from one end and progressively adding fragments.

For a molecule of this complexity, a convergent approach could involve the synthesis of an amine-containing diether fragment and a separate but-3-yn-1-ol fragment, which are then coupled. However, a linear approach is also highly feasible and practical.

Multi-step Reaction Sequences for Assembling the Alkyne-Ether-Amine Scaffold

A practical and illustrative linear synthesis for a similar compound, 2-[2-(2-azidoethoxy)ethoxy]ethanamine, has been described and can be adapted for the target molecule. rsc.orgchemicalbook.com The general sequence would involve:

Etherification: Formation of the ether linkages. This can be achieved through Williamson ether synthesis, for example, by reacting but-3-yn-1-ol with a suitable diethylene glycol derivative.

Functional Group Interconversion: Conversion of a terminal hydroxyl group to a leaving group, such as a tosylate.

Introduction of the Amine Precursor: Nucleophilic substitution of the leaving group with an azide or phthalimide.

Reduction: Conversion of the amine precursor to the primary amine.

Below is a table outlining a potential multi-step synthesis:

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

| 1 | But-3-yn-1-ol | 2-(2-chloroethoxy)ethanol | NaH | 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol |

| 2 | 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol | p-Toluenesulfonyl chloride | Pyridine | 2-(2-(But-3-yn-1-yloxy)ethoxy)ethyl tosylate |

| 3 | 2-(2-(But-3-yn-1-yloxy)ethoxy)ethyl tosylate | Sodium azide | DMF | 1-Azido-2-(2-(but-3-yn-1-yloxy)ethoxy)ethane |

| 4 | 1-Azido-2-(2-(but-3-yn-1-yloxy)ethoxy)ethane | LiAlH₄, then H₂O | This compound |

Reactivity and Transformational Pathways of 2 2 but 3 Yn 1 Yloxy Ethoxy Ethanamine

Alkyne Reactivity of the But-3-yn-1-yloxy Moiety

The carbon-carbon triple bond of the terminal alkyne is a region of high electron density, rendering it susceptible to a variety of chemical transformations. chemistrysteps.com This functionality is central to the molecule's role as a synthetic linchpin.

Electrophilic and Nucleophilic Addition Reactions Across the Triple Bond

Like other alkynes, the triple bond of 2-(2-(but-3-yn-1-yloxy)ethoxy)ethanamine can undergo electrophilic addition reactions. However, these reactions are generally slower than those of correspondingly substituted alkenes. This reduced reactivity is attributed to the formation of a high-energy vinyl carbocation intermediate during the reaction mechanism. chemistrysteps.com

Key electrophilic additions include:

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C-4 of the butyne chain) and the halide adds to the more substituted internal carbon (C-3). youtube.com If a second equivalent of HX is used, a geminal dihalide is formed.

Halogenation: The addition of halogens (X₂) such as Br₂ or Cl₂ typically results in an initial anti-addition to yield a dihaloalkene. With sufficient halogen, a second addition can occur to produce a tetrahaloalkane.

Hydration: In the presence of a mercury(II) salt catalyst in aqueous acid, the alkyne undergoes hydration. Following Markovnikov's rule, this reaction yields an enol intermediate that rapidly tautomerizes to the more stable ketone. libretexts.org An alternative anti-Markovnikov hydration can be achieved via a hydroboration-oxidation sequence, which would yield an aldehyde. libretexts.org

Direct nucleophilic addition to an unactivated alkyne is generally unfavorable. However, the reactivity can be dramatically altered through deprotonation or by employing transition metal catalysts. For alkynes conjugated with electron-withdrawing groups, direct nucleophilic attack is a well-established reaction pathway, typically proceeding with anti-addition stereochemistry. acs.org

Table 1: Representative Addition Reactions of the Alkyne Moiety

| Reaction Type | Reagents | Product Type | Regioselectivity |

| Hydrohalogenation | 1 eq. HBr | Vinyl Halide | Markovnikov |

| Hydrohalogenation | 2 eq. HBr | Geminal Dihalide | Markovnikov |

| Halogenation | 1 eq. Br₂ | Dihaloalkene | N/A (anti-addition) |

| Hydration (cat. HgSO₄, H₂SO₄) | H₂O | Methyl Ketone | Markovnikov |

| Hydroboration-Oxidation | 1. Sia₂BH 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov |

Deprotonation and Subsequent Chemistry of the Terminal Alkyne

The proton attached to the terminal carbon of the alkyne is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium. This deprotonation generates a potent carbon-centered nucleophile known as an acetylide anion.

The resulting acetylide is a versatile intermediate that can react with a wide range of electrophiles to form new carbon-carbon bonds. A primary application of this chemistry is the reaction with aldehydes and ketones to synthesize propargylic alcohols. This transformation is a cornerstone of synthetic organic chemistry for building molecular complexity.

Transition Metal-Catalyzed Functionalization of the Alkyne

Transition metal catalysts unlock a diverse array of transformations for terminal alkynes that are otherwise difficult to achieve. These methods are characterized by their high efficiency and selectivity under mild conditions.

Hydroamination: This reaction involves the addition of an N-H bond across the triple bond. Late transition metals such as gold, rhodium, and palladium are effective catalysts. frontiersin.orgprinceton.edu The hydroamination of terminal alkynes can yield either enamines or imines, often with high regioselectivity for the Markovnikov product. frontiersin.org The catalytic cycle typically involves either the activation of the alkyne by the metal center followed by nucleophilic attack from an amine, or the formation of a metal-amide complex followed by insertion of the alkyne. acs.orgnih.gov

Carbonylation: The incorporation of a carbonyl group (C=O) can be achieved through transition metal-catalyzed carbonylation reactions, which use carbon monoxide (CO) or a CO surrogate. Palladium-catalyzed processes, for example, can couple the alkyne with CO and a nucleophile (like an alcohol or amine) to generate α,β-unsaturated esters or amides, respectively. youtube.comresearchgate.net These reactions provide atom-economical routes to valuable carbonyl-containing compounds.

Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for derivatization)

Perhaps the most prominent reaction of terminal alkynes in modern chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a prime example of "click chemistry," is a highly efficient and specific [3+2] cycloaddition between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. bioclone.net

The reaction is prized for its:

High Yields and Selectivity: The reaction proceeds with near-perfect atom economy to give a single product with minimal purification. bioclone.net

Mild Reaction Conditions: CuAAC is often performed in aqueous solutions, at room temperature, and is tolerant of a wide range of other functional groups. bioclone.net

Bio-orthogonality: The alkyne and azide functional groups are largely absent in biological systems, allowing this reaction to proceed with high specificity in complex biological environments. bioclone.net

The catalyst is a copper(I) species, typically generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate. nih.gov This reaction is extensively used for the site-specific PEGylation of proteins, the synthesis of PROTACs, and linking molecular fragments in drug discovery and materials science. nih.govnih.gov

Table 2: Key Features of the CuAAC Reaction

| Feature | Description |

| Reactants | Terminal Alkyne, Azide |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Catalyst | Copper(I), often from CuSO₄ / Sodium Ascorbate |

| Key Advantages | High yield, high specificity, mild conditions, bio-orthogonal |

| Applications | Bioconjugation, drug discovery, materials science, PROTAC synthesis |

Amine Reactivity of the Ethanamine Functionality

The primary amine group at the other end of the molecule is a potent nucleophile and a weak base, owing to the lone pair of electrons on the nitrogen atom. libretexts.orgchemguide.co.uk This functionality provides a complementary set of reactions for derivatization.

Nucleophilic Character and Condensation Reactions of the Primary Amine

The nucleophilic nature of the primary amine allows it to react with a variety of electrophilic partners, most commonly through condensation reactions that form stable covalent bonds. chemicalbook.com These reactions are fundamental to its use in conjugating the molecule to other substrates.

Common reactions include:

Amide Bond Formation: The amine reacts readily with carboxylic acids or their activated derivatives (such as acyl chlorides, acid anhydrides, or NHS esters) to form a highly stable amide bond. libretexts.orgcreativepegworks.com This is one of the most common strategies for labeling biomolecules or linking molecular fragments.

Reductive Amination: The amine can undergo a condensation reaction with an aldehyde or ketone to form an imine (Schiff base). This intermediate is typically not isolated but is reduced in situ with a mild reducing agent like sodium cyanoborohydride to yield a stable secondary amine. creativepegworks.com

Reaction with Isocyanates/Isothiocyanates: The amine adds to isocyanates and isothiocyanates to form stable urea and thiourea linkages, respectively. creativepegworks.com

The nucleophilicity of the amine is generally greater than that of more sterically hindered amines or amines with adjacent electron-withdrawing groups. masterorganicchemistry.com This robust reactivity makes the ethanamine functionality a reliable anchor point for attaching the molecule to proteins, surfaces, or other synthetic constructs. cymitquimica.comchemicalbook.com

Table 3: Representative Reactions of the Primary Amine Functionality

| Reaction Type | Electrophilic Partner | Linkage Formed |

| Acylation | Carboxylic Acid (activated) / Acyl Chloride | Amide |

| Reductive Amination | Aldehyde / Ketone | Secondary Amine |

| Alkylation | Alkyl Halide | Secondary Amine |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

Amidation and Urethane Linkage Formation

The primary amine (-NH₂) group in this compound serves as a reactive site for the formation of stable covalent bonds such as amides and urethanes. This reactivity is characteristic of primary amines and is fundamental to its application as a linker or building block in chemical synthesis. chemicalbook.com

Amidation: The nucleophilic nature of the primary amine allows it to react with carboxylic acids and their activated derivatives to form amide bonds. The reaction typically proceeds by nucleophilic acyl substitution. While direct reaction with a carboxylic acid requires high temperatures and removal of water, the use of coupling agents or more reactive acyl derivatives facilitates the reaction under milder conditions.

Urethane Linkage Formation: The amine group readily reacts with isocyanates and related compounds to form urethane (or carbamate) linkages. This reaction is generally rapid and efficient, proceeding via the nucleophilic addition of the amine to the carbonyl group of the isocyanate.

The table below summarizes common reactions for amidation and urethane formation involving the primary amine of this compound.

| Linkage Type | Reactant Class | General Reaction | Conditions |

| Amide | Carboxylic Acid | R-COOH | Coupling agent (e.g., DCC, EDC), base |

| Acyl Chloride | R-COCl | Base (e.g., triethylamine, pyridine) | |

| Activated Ester | R-CO-NHS | Aprotic solvent (e.g., DMF, DMSO) | |

| Urethane | Isocyanate | R-NCO | Typically requires no catalyst |

| Chloroformate | R-O(CO)Cl | Base (e.g., triethylamine) |

Role as a Ligand in Metal Coordination and Catalysis

The molecular structure of this compound, featuring a primary amine, two ether oxygen atoms, and a terminal alkyne, provides multiple potential coordination sites for metal ions. As an amine, it can act as a ligand in coordination chemistry. cymitquimica.com The nitrogen atom of the amine group and the oxygen atoms of the ether linkages possess lone pairs of electrons that can be donated to a metal center, classifying it as a potential multidentate ligand.

The coordination of this ligand to transition metals could yield complexes with interesting catalytic properties. While specific catalytic applications for complexes of this compound are not extensively detailed in the literature, the broader field of coordination chemistry suggests potential roles. For instance, iron complexes have emerged as promising catalysts for oxidation reactions due to their abundance and low toxicity. biomedgrid.com Bioinspired iron(III) complexes have been developed for oxygen atom transfer (OAT) reactions, which are crucial in sustainable chemistry. biomedgrid.com Similarly, iron and ruthenium complexes with other organic ligands have been successfully used as catalysts for the oxidation of various organic substrates, including alcohols and hydrocarbons. researchgate.net The functional groups present in this compound make it a candidate for forming complexes that could potentially exhibit similar catalytic activities.

| Potential Donor Atom | Functional Group | Role in Coordination |

| Nitrogen | Primary Amine | Lewis base, donates electron pair |

| Oxygen | Ether | Lewis base, donates electron pair |

| π-system | Alkyne | Can coordinate to metal via π-bonds |

Ether Linkage Stability and Selective Cleavage Reactions

The molecule contains two ether linkages (C-O-C), which are generally known for their chemical stability. Ethers are largely unreactive to many reagents, including bases, nucleophiles, halogens, and dilute acids, making them excellent solvents for chemical reactions. libretexts.orgopenstax.org

Evaluation of Stability Under Various Reaction Conditions

The ether bonds in this compound are robust under many common synthetic conditions. This stability is crucial for reactions targeting the amine or alkyne functionalities, as it ensures the integrity of the molecular backbone.

The table below provides an overview of the general stability of ether linkages.

| Condition | Stability | Rationale |

| Basic | High | The alkoxide (RO⁻) is a poor leaving group. |

| Nucleophilic | High | Strong bases are required for cleavage. wikipedia.org |

| Oxidizing | High | Generally resistant to many common oxidizing agents. |

| Reducing | High | Stable to most common reducing agents (e.g., LiAlH₄, NaBH₄). |

| Strong Acid | Low | Susceptible to cleavage by strong acids like HBr and HI. libretexts.orgopenstax.org |

Methodologies for Targeted Ether Bond Scission

Despite their general stability, ether linkages can be cleaved under specific, typically harsh, conditions. The most common method for ether cleavage is treatment with strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI). wikipedia.orglibretexts.org Hydrochloric acid (HCl) is generally not effective. libretexts.orgopenstax.org

The cleavage of ethers with primary alkyl groups, such as those in this compound, proceeds through an Sₙ2 mechanism. libretexts.orgopenstax.orglibretexts.org The reaction involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile, attacking the less sterically hindered carbon atom adjacent to the ether oxygen. libretexts.orgopenstax.org

Given the structure of this compound, there are two distinct ether bonds that can be targeted. Cleavage at these sites would result in different sets of products, as detailed below.

| Cleavage Site (Ether Bond) | Reagent | Predicted Mechanism | Potential Products |

| Butyl-Oxygen | HBr or HI | Sₙ2 | 1,4-halobutanol (or 1-halo-but-3-yne), 2-(2-aminoethoxy)ethanol |

| Ethyl-Oxygen | HBr or HI | Sₙ2 | 2-(But-3-yn-1-yloxy)ethanol, 2-haloethanamine |

In addition to strong acids, ethers can also be cleaved by strongly basic reagents, such as organolithium compounds, although this method is less common. wikipedia.org

Advanced Spectroscopic and Analytical Characterization of 2 2 but 3 Yn 1 Yloxy Ethoxy Ethanamine

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopy is indispensable for verifying the covalent structure of the molecule, confirming the presence of key functional groups, and ensuring the correct connectivity of the atoms.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine, distinct signals are expected for the alkyne, the protons adjacent to the ether oxygens and the amine, and the methylene (B1212753) groups of the butyl chain. The amine protons (NH₂) may appear as a broad singlet and their chemical shift can be concentration-dependent. The use of D₂O as a solvent would cause the NH₂ peak to disappear, confirming its identity. docbrown.info

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The terminal alkyne carbons are particularly characteristic, appearing at approximately 68 ppm (C-H) and 84 ppm (C-CH₂). The remaining signals correspond to the four distinct methylene carbons of the ethoxy and butyloxy chains.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the assignments made in 1D NMR. A COSY spectrum would show correlations between adjacent protons, for instance, between the H-1' and H-2' protons of the butynyl group. An HSQC spectrum correlates each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C assignments. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position Label | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-C≡ | ¹H | ~1.9 - 2.1 (t) | - |

| C ≡CH | ¹³C | - | ~84 |

| C≡C H | ¹³C | - | ~68 |

| ≡C-CH ₂-CH₂ | ¹H | ~2.4 (dt) | - |

| ≡C-C H₂-CH₂ | ¹³C | - | ~20 |

| CH₂-CH ₂-O | ¹H | ~3.6 (t) | - |

| CH₂-C H₂-O | ¹³C | - | ~69 |

| O-CH ₂-CH₂-O | ¹H | ~3.7 (s or m) | - |

| O-C H₂-CH₂-O | ¹³C | - | ~70 |

| O-CH ₂-CH₂-NH₂ | ¹H | ~3.6 (t) | - |

| O-C H₂-CH₂-NH₂ | ¹³C | - | ~70 |

| CH₂-CH ₂-NH₂ | ¹H | ~2.9 (t) | - |

| CH₂-C H₂-NH₂ | ¹³C | - | ~42 |

| NH ₂ | ¹H | ~1.5 (br s) | - |

Note: Predicted values are based on standard functional group regions and data from analogous compounds. Actual shifts may vary based on solvent and experimental conditions. (t = triplet, dt = doublet of triplets, m = multiplet, br s = broad singlet).

IR spectroscopy is used to identify the specific functional groups present in a molecule by detecting the vibrations of their bonds. For this compound, the key expected absorption bands would confirm the presence of the alkyne, amine, and ether groups.

The most characteristic signals include:

Terminal Alkyne (C≡C-H) Stretch: A sharp, moderately strong band appearing around 3300 cm⁻¹.

Alkyne (C≡C) Stretch: A weak but sharp band in the range of 2100-2150 cm⁻¹.

N-H Stretch: A moderate, often broad absorption in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

C-O-C Stretch: A strong, prominent band in the fingerprint region, typically around 1100 cm⁻¹, indicating the ether linkages.

C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methylene groups.

Table 2: Expected IR Absorption Frequencies for Key Functional Groups

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, sharp |

| Alkyne | C≡C stretch | 2100 - 2150 | Weak to medium |

| Primary Amine | N-H stretch | 3300 - 3500 | Medium, broad |

| Ether | C-O stretch | 1070 - 1150 | Strong |

| Alkane | C-H stretch | 2850 - 2960 | Strong |

Mass spectrometry provides the molecular weight of a compound and offers insight into its structure through analysis of its fragmentation patterns. For this compound (molecular weight: 157.21 g/mol ), a high-resolution mass spectrum (HRMS) would be used to confirm the elemental formula (C₈H₁₅NO₂).

Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z of 157. The fragmentation pattern would likely involve cleavage at the ether linkages and alpha-cleavage adjacent to the amine, which are common fragmentation pathways for these functional groups.

Table 3: Plausible Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity | Description |

| 157 | [C₈H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 127 | [M - CH₂NH₂]⁺ | Loss of the aminoethyl group |

| 85 | [M - C₄H₅O]⁺ | Cleavage of the butynyloxy group |

| 72 | [M - C₅H₇O₂]⁺ | Cleavage of the butynyloxy-ethoxy group |

| 44 | [CH₂CH₂NH₂]⁺ | Aminoethyl fragment |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage at the amine |

Chromatographic Separation and Purity Assessment

HPLC is the standard method for determining the purity of non-volatile or thermally sensitive compounds like this compound. Given the compound's polar nature due to the amine and ether groups, a reverse-phase HPLC method would be most suitable.

Stationary Phase: A C18 or C8 column is typically used.

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. To ensure good peak shape for the basic amine, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is usually added to the mobile phase at a low concentration (e.g., 0.1%). nih.gov

Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (~200-210 nm) might be possible. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be highly effective. Coupling the HPLC to a mass spectrometer (LC-MS) provides the highest level of specificity. bldpharm.com

Since the molecule is achiral, it exists as a single structure, and thus enantiomeric separation is not applicable.

Gas chromatography is suitable for analyzing volatile and thermally stable compounds. While the title compound has a relatively high boiling point, it can be analyzed by GC, particularly for assessing volatile impurities. The analysis of amines by GC can be challenging due to their basicity and polarity, which causes interactions with standard silica-based columns, leading to poor peak shape (tailing). labrulez.com

To overcome this, specialized columns are required. An Rtx-Volatile Amine column or a column treated with potassium hydroxide (B78521) (KOH) would be used to deactivate acidic silanol (B1196071) groups on the column surface, ensuring sharp, symmetrical peaks. labrulez.comrestek.com A Flame Ionization Detector (FID) would serve as a robust, universal detector for this analysis. chromatographyonline.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a sample. For this compound, with the molecular formula C₈H₁₅NO₂, the theoretical elemental composition can be calculated based on its atomic constituents. This theoretical data provides a benchmark against which experimental results from elemental analysis instrumentation are compared. The congruence between the theoretical and found values is a critical checkpoint for verifying the purity and identity of the synthesized compound.

The theoretical elemental percentages are as follows:

Carbon (C): 61.12%

Hydrogen (H): 9.62%

Nitrogen (N): 8.91%

Oxygen (O): 20.35%

Experimental determination of the elemental composition is typically carried out using a CHN (Carbon, Hydrogen, Nitrogen) analyzer. In this process, a small, precisely weighed sample of the compound is combusted at high temperatures. The resulting gaseous products (CO₂, H₂O, and N₂) are separated and quantified by a detector. The mass percentages of carbon, hydrogen, and nitrogen in the original sample are then calculated. The oxygen content is often determined by difference.

A successful synthesis and purification of this compound would yield experimental values that are in close agreement with the theoretical percentages, typically within a margin of ±0.4%.

Table 1: Theoretical vs. Experimental Elemental Analysis of this compound

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 61.12 | 61.05 |

| Hydrogen (H) | 9.62 | 9.68 |

| Nitrogen (N) | 8.91 | 8.87 |

Note: The experimental values presented are hypothetical examples for illustrative purposes, as specific experimental data from peer-reviewed literature is not publicly available for this compound.

X-ray Crystallography for Solid-State Structure Determination

For a molecule like this compound, which is likely a liquid or a low-melting solid at room temperature due to its flexible oligoethylene glycol-like chain, obtaining suitable crystals for X-ray diffraction can be particularly difficult. The flexibility of the molecule can hinder the formation of a well-ordered crystal lattice.

As of the current body of scientific literature, there are no publicly available reports detailing the single-crystal X-ray structure of this compound. The challenges in crystallization of such flexible, non-symmetrical small molecules often mean that their solid-state structures remain uncharacterized.

Should a crystalline sample be obtained, the crystallographic data would provide invaluable insights into the molecule's conformation in the solid state. This would include the torsion angles of the ethoxy chain, the geometry of the butynyl group, and any intermolecular interactions, such as hydrogen bonding involving the terminal amine group, which would dictate the crystal packing.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1025 |

| Z | 4 |

Note: The crystallographic data presented in this table is purely hypothetical and serves as an example of the type of information that would be obtained from a successful X-ray diffraction experiment. No published crystal structure for this compound is currently available.

Computational Investigations of 2 2 but 3 Yn 1 Yloxy Ethoxy Ethanamine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reaction mechanisms with a favorable balance between accuracy and computational cost.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule dictates its chemical properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are fundamental in predicting a molecule's reactivity. youtube.com

For 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine, the HOMO is expected to be localized primarily on the electron-rich regions, which are the nitrogen atom of the amine group and the π-system of the alkyne. These regions are the most likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the more electrophilic parts of the molecule, indicating the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. sphinxsai.com

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Energy (eV) | Primary Atomic Contribution |

| HOMO | -8.5 | N (amine), C≡C (alkyne) |

| LUMO | 1.2 | C-H (alkyne), C-N (amine) |

| HOMO-LUMO Gap | 9.7 | - |

Note: This data is illustrative and represents typical values for a molecule with these functional groups.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.comscispace.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) would be concentrated around the electronegative oxygen and nitrogen atoms, as well as the π-electron cloud of the alkyne. These areas are prone to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the amine and terminal alkyne hydrogens, indicating sites for nucleophilic interaction. physchemres.org

Conformational Analysis and Energy Landscape Exploration

Due to the flexible ether and ethylamine chains, this compound can exist in numerous conformations. Conformational analysis is essential to identify the most stable, low-energy conformers, as these will be the most populated at equilibrium and will likely dictate the molecule's observed reactivity. By systematically rotating the single bonds and calculating the energy of each resulting geometry, an energy landscape can be mapped. This exploration can reveal the global minimum energy structure and other low-lying local minima, providing insight into the molecule's preferred three-dimensional shape.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states. mdpi.com

Characterization of Transition States in Alkyne and Amine Transformations

The dual functionality of this compound allows for a variety of transformations involving its alkyne and amine groups. Computational modeling can characterize the transition state structures for these reactions. For instance, in reactions like the "alkyne zipper" isomerization, where the triple bond migrates along the carbon chain, computational studies can model the proposed cyclic transition states. mdpi.com Similarly, for reactions involving the amine group, such as hydroaminoalkylation, the transition states for the C-H activation and C-N bond formation can be calculated. nih.gov The validity of these transition states is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. mdpi.com

Table 2: Hypothetical Activation Energies for Key Transformations

| Reaction Type | Functional Group | Calculated Activation Energy (kcal/mol) |

| Hydroamination | Alkyne/Amine | 20-25 |

| Click Reaction (e.g., with an azide) | Alkyne | 15-20 |

| N-Alkylation | Amine | 10-15 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from such studies.

Investigation of Catalyst-Substrate Interactions in Metal-Mediated Processes

Many reactions involving alkynes and amines are catalyzed by transition metals. acs.org Computational modeling can provide a detailed picture of the interactions between the catalyst and the this compound substrate. For example, in a nickel-catalyzed hydrocyanation, DFT calculations can model the insertion of the alkyne into the metal-hydride or metal-cyanide bond, revealing the geometry of the transition state and the factors controlling regioselectivity. researchgate.net These studies can elucidate the role of ligands on the metal center and how they influence the catalytic cycle, providing valuable information for catalyst design and optimization.

Q & A

Basic Research Question

- Chromatography: Use HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 210–220 nm for amine quantification.

- Spectroscopy: H and C NMR to verify structural integrity; FTIR to confirm amine (-NH) and alkyne (C≡C) stretches (~3300 cm and ~2100 cm, respectively).

- Purity Standards: Aim for ≥95% purity, as per quality benchmarks for structurally related amines () .

What challenges arise in characterizing this compound spectroscopically?

Advanced Research Question

- NMR Signal Overlap: The ethoxy chain protons may exhibit complex splitting patterns. Mitigate using 2D NMR (COSY, HSQC) to resolve coupling.

- Alkyne Reactivity: Terminal alkynes can oxidize; store samples under inert atmosphere and use deuterated solvents to minimize degradation.

Reference: IR spectral interpretation for similar ethoxy-amines is discussed in .

How does the terminal alkyne group influence reactivity in click chemistry applications?

Advanced Research Question

The alkyne enables Huisgen 1,3-dipolar cycloaddition with azides, forming stable triazole linkages. Key considerations:

- Catalysis: Copper(I) catalysts accelerate regioselective "click" reactions.

- Applications: Bioconjugation (e.g., attaching fluorescent tags or drug moieties) and polymer crosslinking.

Reference: Ethoxy-amine derivatives with modular functional groups are highlighted in .

What safety protocols are critical for handling this compound?

Basic Research Question

- PPE: Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Handle in a fume hood due to potential amine volatility and alkyne flammability.

- Storage: Keep in airtight containers under nitrogen, away from oxidizers.

Reference: Safety guidelines for structurally similar amines (e.g., WGK 3 classification) are outlined in .

How can discrepancies in reported physical properties (e.g., density, boiling point) be resolved?

Advanced Research Question

- Reproducibility: Validate synthesis protocols to ensure consistent purity (e.g., via elemental analysis).

- Standardization: Use NIST-validated methods for measurements (e.g., differential scanning calorimetry for melting points).

Reference: NIST’s data verification processes for chemical properties are described in .

What strategies optimize yield in multi-step syntheses of this compound?

Advanced Research Question

- Stepwise Optimization: Adjust reaction stoichiometry (e.g., excess but-3-yn-1-ol in etherification) and temperature control.

- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ether formation efficiency.

- Protection Strategies: Use tert-butoxycarbonyl (Boc) groups to protect the amine during reactive steps.

Reference: Multi-step synthetic routes for complex ethers are detailed in .

What analytical techniques confirm the stability of this compound under storage?

Advanced Research Question

- Accelerated Stability Studies: Expose samples to elevated temperatures (40–60°C) and monitor degradation via LC-MS.

- Kinetic Analysis: Plot degradation rates using Arrhenius equations to predict shelf life.

Reference: Stability assessment methods for labile amines align with protocols in .

How can computational modeling aid in predicting this compound’s reactivity?

Advanced Research Question

- DFT Calculations: Model alkyne-azide cycloaddition transition states to predict regioselectivity.

- Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using COSMO-RS.

Reference: Computational approaches for ether-containing compounds are inferred from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.